2-azido-4-bromo-1-methylbenzene
Description
Significance of Aryl Azides as Versatile Synthetic Intermediates
Aryl azides are organic compounds containing the azido (B1232118) group (-N₃) attached to an aromatic ring. They are highly energetic molecules that serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. acs.orgbeilstein-journals.org This property makes them exceptionally useful in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. wikipedia.orgsynarchive.comresearchgate.net One of the most notable applications of aryl azides is in the Hemetsberger indole synthesis, where an α-azidocinnamate ester thermally decomposes to form an indole-2-carboxylate. wikipedia.orgsynarchive.comresearchgate.net
Furthermore, the azide (B81097) group is a key participant in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. organic-chemistry.orgnd.edu Specifically, the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions are powerful methods for the formation of 1,2,3-triazoles, which are stable and versatile linkers in medicinal chemistry and materials science. organic-chemistry.orgnd.edunih.gov Aryl azides are also valuable in bioorthogonal chemistry, where their reactions can proceed in biological systems without interfering with native biochemical processes. eurekaselect.comresearchgate.net
Role of Halogenated Aromatic Compounds in Advanced Organic Transformations
Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the ability of the halogen atom to serve as a leaving group in nucleophilic substitution reactions or as a handle for a variety of transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, with halogenated arenes being the most common electrophilic partners. mdpi.comnih.gov
The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, following the general trend I > Br > Cl > F for oxidative addition to a metal center. nih.gov This differential reactivity allows for selective transformations in polyhalogenated aromatic compounds. The presence of halogens on an aromatic ring also influences its electronic properties, which can affect the reactivity of other functional groups present on the ring. mdpi.com
Contextualization of 2-Azido-4-bromo-1-methylbenzene within Substituted Benzene (B151609) Chemistry
This compound is a disubstituted toluene (B28343) derivative. According to IUPAC nomenclature for substituted benzenes, the methyl group of toluene is assigned position 1 on the aromatic ring. libretexts.orgjove.comcoconote.app The positions of the other substituents are then indicated by the lowest possible numbers. Therefore, in this compound, the azido group is at position 2 (ortho to the methyl group) and the bromo group is at position 4 (para to the methyl group). libretexts.orgjove.com
The electronic properties of this molecule are influenced by the interplay of the three substituents. The methyl group is a weak electron-donating group, the azido group can be either electron-donating or -withdrawing depending on the reaction, and the bromo group is an electron-withdrawing group with a deactivating effect on the ring towards electrophilic aromatic substitution. youtube.com This substitution pattern makes this compound a bifunctional intermediate where both the azide and the bromo groups can be selectively targeted in subsequent synthetic steps.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol cymitquimica.com |
| IUPAC Name | This compound |
| CAS Number | 1097885-39-6 |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)N=[N+]=[N-] uni.lu |
| InChI | InChI=1S/C7H6BrN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3 uni.lu |
| Appearance | (Predicted) Crystalline solid or liquid |
| Boiling Point | (Predicted) > 200 °C |
| Melting Point | (Predicted) Not available |
| Solubility | (Predicted) Soluble in organic solvents, insoluble in water |
Detailed Research Findings
While specific experimental data for this compound is not extensively reported in the literature, its synthetic utility can be inferred from the known reactivity of its functional groups.
A plausible synthetic route to this compound would start from a readily available substituted toluene. For instance, diazotization of 2-amino-4-bromotoluene followed by treatment with sodium azide would yield the target compound. organic-chemistry.orgorganic-chemistry.org
The reactivity of this compound is expected to be rich and varied. The azido group can undergo a range of transformations:
Reduction: The azide can be selectively reduced to an amine, providing a route to substituted anilines.
Cycloaddition: As a classic "click" reagent, it can react with alkynes to form triazoles. organic-chemistry.orgnih.gov
Nitrene Formation: Thermolysis or photolysis would generate a highly reactive nitrene intermediate, which could then undergo intramolecular cyclization or intermolecular insertion reactions. acs.orgbeilstein-journals.orgrsc.org
The bromo group offers a handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 4-position of the toluene ring. nih.govmdpi.com The selective reaction of one functional group in the presence of the other is a key aspect of its utility as a synthetic intermediate.
Table 2: Spectroscopic Data for a Structurally Similar Compound (e.g., 1-Bromo-4-methylbenzene)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, δ) | ~7.3 (d, 2H), ~6.9 (d, 2H), ~2.3 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~137, ~131, ~129, ~120, ~21 |
| IR (cm⁻¹) | ~3030 (Ar-H), ~2920 (C-H), ~1490 (C=C), ~1070 (C-Br) |
| Mass Spec (m/z) | 170/172 (M⁺, M⁺+2) |
Note: This data is for 1-bromo-4-methylbenzene and is provided for illustrative purposes to indicate the expected regions for spectroscopic signals for a substituted toluene. chemicalbook.com
Structure
3D Structure
Properties
CAS No. |
1157773-66-4 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-azido-4-bromo-1-methylbenzene |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3 |
InChI Key |
JISMHGZWROBDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Azido 4 Bromo 1 Methylbenzene
Precursor Synthesis and Functionalization Pathways
The construction of 2-azido-4-bromo-1-methylbenzene hinges on the controlled functionalization of a methylbenzene core. The synthetic design must account for the directing effects of the substituents to achieve the desired 1,2,4-substitution pattern. The most prevalent pathway involves the initial bromination of a suitable precursor followed by the introduction of the azido (B1232118) group, typically from an amino precursor.
Strategies for Bromination of Methylbenzene Scaffolds
The introduction of a bromine atom at the desired position on the methylbenzene ring is a critical first step. The strategy depends on the starting material. When starting from toluene (B28343), electrophilic bromination presents a challenge in achieving the specific 4-bromo isomer required.
However, a more controlled and widely used approach begins with 2-methylaniline (o-toluidine). The amino group is a strong activating group and directs electrophiles to the ortho and para positions. To install bromine at the para position relative to the amino group, direct bromination is effective. The starting material for the synthesis of this compound is typically 2-methylaniline, which is brominated to yield 4-bromo-2-methylaniline (B145978). sigmaaldrich.comhsppharma.com This intermediate is also known as 2-amino-5-bromotoluene. sigmaaldrich.comchembk.com
A general method for such a transformation involves treating the aniline (B41778) derivative with a brominating agent like bromine gas in a suitable solvent. google.com The reaction conditions are controlled to favor monosubstitution at the position para to the strongly activating amino group.
Introduction of the Azido Group via Diazotization-Azidation Protocols
The conversion of the amino group of 4-bromo-2-methylaniline into an azido group is a cornerstone of the synthesis. This is achieved through a two-step diazotization-azidation sequence. This process is a common and effective method for introducing an azide (B81097) group onto an aromatic ring. ontosight.ai
The first step is the diazotization of the primary aromatic amine, 4-bromo-2-methylaniline. This reaction involves treating the amine with nitrous acid (HNO₂) to form a diazonium salt. organic-chemistry.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid or sulfuric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. organic-chemistry.orgresearchgate.net
The stability of the arenediazonium salt is crucial for the success of the subsequent reaction. These intermediates are often unstable and can be explosive when isolated. organic-chemistry.org Therefore, they are usually generated and used immediately in the same reaction vessel (in situ). rsc.org Optimization of conditions includes careful control of temperature, the concentration of reactants, and the choice of acid. For less stabilized diazonium salts, using alternative acids like p-toluenesulfonic acid (p-TsOH) can sometimes be beneficial. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol as a solvent has also been explored to improve selectivity in some diazotization reactions, although this is more relevant for aliphatic amines. nih.gov
Table 1: General Conditions for Diazotization of Aromatic Amines
| Parameter | Condition | Rationale |
| Amine Substrate | Primary Aromatic Amine (e.g., 4-bromo-2-methylaniline) | The reaction is specific to primary aromatic amines. |
| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid when combined with a strong acid. |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Catalyzes the formation of the nitrosonium ion (NO⁺), the electrophile. |
| Temperature | 0–5 °C | Ensures the stability of the diazonium salt intermediate. |
| Solvent | Aqueous solution, Acetonitrile (B52724) | The reaction is typically performed in an aqueous acidic medium. |
Once the 4-bromo-2-methylbenzenediazonium salt is formed, it is immediately treated with an azide source. The diazonium group (-N₂⁺) is an excellent leaving group, and it is readily displaced by the azide anion (N₃⁻). ontosight.ai
The most common and cost-effective source of the azide ion is sodium azide (NaN₃). ontosight.ai The reaction involves the nucleophilic attack of the azide ion on the diazonium salt, leading to the formation of the aryl azide and the evolution of nitrogen gas. This reaction is a variation of the Sandmeyer reaction.
Alternative Synthetic Routes to this compound
While the diazotization of 4-bromo-2-methylaniline is the most direct and common route, other strategies can be envisioned, particularly those involving the late-stage introduction of one of the functional groups.
An alternative approach to installing the azide group involves the copper-mediated azidation of an appropriately substituted aryl halide. This method avoids the sometimes-unstable diazonium salt intermediate. In this scenario, a precursor like 4-bromo-1-methyl-2-iodobenzene could potentially be used. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would allow for selective substitution of the iodine atom.
This type of reaction, often a variation of the Ullmann condensation, typically involves heating the aryl halide with sodium azide in the presence of a copper(I) catalyst and a suitable ligand. This method is particularly useful for synthesizing aryl azides that may be difficult to prepare via diazotization.
Table 2: Comparison of Synthetic Routes
| Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| Diazotization | 4-Bromo-2-methylaniline | Diazotization followed by nucleophilic displacement with azide. | High-yielding, well-established, readily available starting material. | Diazonium intermediates can be unstable/explosive. Requires low temperatures. |
| Copper-Mediated Azidation | 4-Bromo-1-methyl-2-halobenzene | Copper-catalyzed substitution of a halide with an azide source. | Avoids diazonium salts, potentially milder for some substrates. | Requires synthesis of a di-halogenated precursor, catalyst costs, potentially harsher reaction temperatures. |
Sequential Halogenation and Azidation Strategies
The synthesis of this compound is commonly achieved through a sequential process involving halogenation followed by azidation. This multi-step approach allows for the precise installation of the bromo and azido functional groups onto the toluene scaffold.
A prevalent synthetic route commences with the bromination of 2-methylaniline (o-toluidine). The amino group in 2-methylaniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve selective bromination at the desired C-4 position, the amino group is often first protected as an acetamide. This protection moderates the activating effect of the amino group and provides steric hindrance, favoring bromination at the less hindered para position. The resulting N-(4-bromo-2-methylphenyl)acetamide is then hydrolyzed to yield 4-bromo-2-methylaniline. google.com
The subsequent azidation step involves the conversion of the amino group of 4-bromo-2-methylaniline into an azide. This is typically accomplished through a diazotization reaction, where the aniline derivative is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form a diazonium salt. researchgate.net This intermediate is generally unstable and is used in situ. The diazonium salt is then reacted with a source of the azide anion, most commonly sodium azide (NaN3), to displace the diazonium group and form the final product, this compound. organic-chemistry.orgontosight.ai
Table 1: Exemplary Reaction Conditions for the Synthesis of Aryl Azides
| Step | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Bromination | 2-methylaniline, Acetic Anhydride, then Bromine in Acetic Acid | N-(4-bromo-2-methylphenyl)acetamide | google.com |
| Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide, HCl, H2O, heat | 4-bromo-2-methylaniline | google.com |
| Diazotization | 4-bromo-2-methylaniline, NaNO2, HCl, 0-5 °C | 4-bromo-2-methylbenzenediazonium chloride | researchgate.net |
| Azidation | 4-bromo-2-methylbenzenediazonium chloride, NaN3, H2O | This compound | organic-chemistry.orgontosight.ai |
Chemo- and Regioselective Synthesis Considerations
The successful synthesis of this compound hinges on the precise control of the placement of substituents on the benzene (B151609) ring and the prevention of unwanted side reactions.
Mitigation of Undesired Side Reactions during Functionalization
Several side reactions can occur during the synthesis of this compound, which can lower the yield and purity of the desired product.
During the bromination of 2-methylaniline, over-bromination to yield di- or tri-brominated products is a potential side reaction. The use of a protecting group for the amine and careful control of stoichiometry and reaction conditions can minimize this.
The diazotization step requires low temperatures (typically 0-5 °C) as diazonium salts can be unstable and may decompose, leading to the formation of phenols or other byproducts. rsc.org Aryl azides themselves can be thermally sensitive and potentially explosive, necessitating careful handling and temperature control during their synthesis and isolation. ontosight.ai
Side reactions during azidation can include the formation of triazenes. However, optimized reaction conditions, such as maintaining a suitable pH and temperature, can suppress the formation of these impurities. rsc.org
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally benign synthetic methods have been a focus in organic chemistry. For the synthesis of this compound, green chemistry principles can be applied to both the halogenation and azidation steps.
For the bromination step, traditional methods often use elemental bromine, which is hazardous. Greener alternatives include the use of N-bromosuccinimide (NBS) or oxidative bromination methods. researchgate.netechemi.com Oxidative bromination can utilize a bromide salt in combination with a greener oxidant like hydrogen peroxide. rsc.org The use of less toxic solvents or even solvent-free reaction conditions, such as mechanochemistry, can further enhance the green credentials of the halogenation step. researchgate.net
In the azidation step, traditional methods often use sodium azide, which is highly toxic. While finding a direct replacement for the azide source is challenging, improvements can be made by using water as the solvent, which is a green solvent. rsc.orgorganic-chemistry.orgresearchgate.net The development of one-pot procedures, where the aniline is converted directly to the azide without the isolation of the intermediate diazonium salt, can reduce waste and improve efficiency. organic-chemistry.orgorganic-chemistry.org Furthermore, using more stable diazonium salts, such as arenediazonium tosylates, can improve the safety and handling of the reaction. organic-chemistry.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Azido 4 Bromo 1 Methylbenzene
Reactivity of the Azido (B1232118) Functional Group
The azide (B81097) group (-N₃) is a high-energy functional group that serves as a versatile precursor for the synthesis of nitrogen-containing compounds. smolecule.com Its ability to undergo 1,3-dipolar cycloadditions and reductions to amines are central to its utility. In 2-azido-4-bromo-1-methylbenzene, the electronic properties of the substituted benzene (B151609) ring can influence the reactivity of the azide, though it readily participates in the canonical reactions of aryl azides.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly for biological applications, as it proceeds without the need for a potentially toxic metal catalyst. nih.govbeilstein-journals.org This reaction utilizes a strained cyclooctyne (B158145), which has a significantly lower activation barrier for cycloaddition with an azide compared to a terminal alkyne. nih.gov
This compound can participate in SPAAC reactions with suitable cyclooctyne derivatives. The reaction proceeds readily under physiological conditions, making it a valuable tool for bioconjugation. nih.govnih.gov The rate of SPAAC can be enhanced by the introduction of electron-withdrawing groups on the cyclooctyne or through secondary interactions. beilstein-journals.orgrsc.orgchemrxiv.org While specific kinetic data for this compound in SPAAC is not extensively detailed in the provided context, the general principles of SPAAC apply.
Reactivity of the Aryl Bromide Moiety
The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions.
Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netuzh.ch This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds. The reaction conditions can be optimized to achieve high yields for a wide range of substrates. nih.govuzh.ch
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the formation of aryl-alkyne bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a crucial method for the synthesis of arylamines and their derivatives. thieme-connect.com
These cross-coupling reactions are generally tolerant of various functional groups, although the presence of the azido group might require careful selection of reaction conditions to avoid its decomposition or unwanted side reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org
The carbon-bromine bond in aryl bromides can undergo cleavage through radical mechanisms, leading to the formation of an aryl radical. This radical can then participate in various subsequent reactions.
One common radical reaction is hydrodebromination , the replacement of the bromine atom with a hydrogen atom. This can be achieved using various radical-based reducing agents. For instance, methods involving photoredox catalysis in combination with a silane-mediated atom transfer agent can efficiently reduce unactivated aryl bromides. acs.orgacs.org Another approach utilizes sodium hydride and 1,4-dioxane (B91453) in a thermal process to achieve radical chain reduction of aryl bromides. nih.gov Traditional methods often employ tin hydrides, such as tributyltin hydride, in the presence of a radical initiator like AIBN. acs.org
These radical debromination methods can be useful for removing the bromine atom after it has served its purpose as a directing group or as a handle for other transformations. acs.orgacs.org The choice of method depends on the desired selectivity and functional group tolerance. organic-chemistry.orgnih.gov
Interactive Data Tables
Table 1: Reduction of Aromatic Azides
| Reagent System | Conditions | Yield | Reference |
| Borontrifluoride diethyl etherate / Sodium iodide | - | Facile and selective | organic-chemistry.org |
| Copper nanoparticles / Ammonium formate | Water | High yields, excellent chemoselectivity | organic-chemistry.org |
| Tin(IV) 1,2-benzenedithiolate / NaBH4 | Mild conditions | Excellent yields | organic-chemistry.orgcmu.edu |
| Dichloroindium hydride | Mild conditions | - | organic-chemistry.org |
| Triethylsilane / Thiol catalyst | Tin-free | Excellent yields | acs.org |
| Palladium on carbon (Pd/C) / H2 | Neutral conditions | High yields | organic-chemistry.org |
Table 2: Cross-Coupling Reactions of Aryl Bromides
| Reaction Type | Catalyst/Reagents | Key Features | References |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Forms C-C bonds (biaryls) | nih.govresearchgate.netuzh.ch |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne | Forms C-C bonds (aryl-alkynes), mild conditions | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Forms C-N bonds (arylamines) | thieme-connect.com |
Table 3: Radical Debromination of Aryl Bromides
| Reagent System | Conditions | Mechanism | References |
| Photoredox catalyst / Silane | Visible light | Radical atom transfer | acs.orgacs.org |
| Sodium hydride / 1,4-Dioxane | Thermal | Radical chain reaction | nih.gov |
| Tributyltin hydride / AIBN | - | Radical chain reaction | acs.org |
Cooperative Reactivity of Azido and Bromo Functionalities
The presence of both an azido and a bromo group on the same aromatic ring in this compound opens up avenues for cooperative reactivity, where both groups can participate in a concerted or sequential manner to build molecular complexity. This cooperation can be harnessed through either orthogonal reactivity, where each group reacts independently under specific conditions, or through cascade and one-pot transformations that involve both functionalities.
Orthogonal reactivity refers to the selective transformation of one functional group in the presence of another, which remains inert under the chosen reaction conditions. This principle is crucial for the controlled, stepwise synthesis of complex molecules. In the case of this compound, the azido and bromo groups exhibit distinct chemical behaviors that can be exploited for orthogonal transformations.
The azido group is known for its participation in a variety of reactions, including cycloadditions, reductions, and rearrangements, often triggered by heat, light, or specific catalysts. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the highly regioselective formation of 1,2,3-triazoles from azides and terminal alkynes. beilstein-journals.org This reaction is typically performed under mild conditions that would not affect the bromo substituent.
Conversely, the bromo group is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the bromine atom and are fundamental transformations in modern organic synthesis.
The orthogonal reactivity of acyl azides has been demonstrated where the choice of catalyst dictates the reaction pathway. nih.govelsevierpure.com For example, rhodium catalysis can promote C-C amidation, while a ruthenium catalyst can selectively mediate C-N amidation. nih.govelsevierpure.com While this compound is an aryl azide, not an acyl azide, this principle of catalyst-controlled selectivity can be conceptually extended. It is plausible that specific catalytic systems could be developed to selectively engage the azido group in the presence of the bromo group, and vice-versa.
The following table illustrates the potential orthogonal reactivity of this compound based on established reactions for aryl azides and aryl bromides.
| Functional Group | Reaction Type | Typical Reagents/Catalysts | Potential Product Type |
| Azido | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Copper(I) source | 1,2,3-Triazole |
| Azido | Staudinger Reduction | Triphenylphosphine (B44618), Water | Amine |
| Azido | Thermal/Photochemical Nitrene Formation | Heat or UV light | Nitrene-derived products (e.g., azepines) |
| Bromo | Suzuki Coupling | Boronic acid/ester, Palladium catalyst, Base | Biaryl |
| Bromo | Heck Coupling | Alkene, Palladium catalyst, Base | Substituted Alkene |
| Bromo | Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | N-Arylated Amine |
This table presents a hypothetical reaction scheme based on the known reactivity of the individual functional groups.
Cascade and one-pot reactions are highly efficient synthetic strategies that minimize purification steps, save time, and reduce waste. For this compound, several cascade or one-pot sequences can be envisioned where both the azido and bromo groups react sequentially.
A common one-pot strategy involves the in-situ formation of an azide from a halide, followed by a subsequent transformation of the azide. beilstein-journals.orgresearchgate.net While this compound already possesses the azide, a related one-pot sequence could involve an initial reaction at the bromo position, followed by a reaction of the azido group. For instance, a Heck reaction at the bromo position could be followed by an intramolecular cyclization involving the azido group. beilstein-journals.org
An example of a cascade reaction involving an aryl azide is the intramolecular cyclization of an azide onto a suitably positioned functional group. nih.govrsc.org If the bromo group of this compound were first converted to a group containing a reactive site (e.g., an alkyne via Sonogashira coupling), a subsequent intramolecular azide-alkyne cycloaddition could lead to the formation of a fused heterocyclic system.
A potential one-pot reaction sequence for this compound is outlined below:
| Step | Reaction | Reagents/Catalyst | Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal Alkyne, Palladium catalyst, Copper co-catalyst, Base | 2-azido-4-alkynyl-1-methylbenzene |
| 2 | Intramolecular Azide-Alkyne Cycloaddition | Heat or Copper(I) catalyst | Fused Triazole Heterocycle |
This table outlines a hypothetical one-pot reaction sequence.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies on the 1,3-dipolar cycloaddition of aryl azides with various dipolarophiles have shown that these reactions typically proceed through a concerted, one-step mechanism. nih.gov DFT calculations can accurately predict the site- and regio-selectivity of these cycloadditions by calculating the activation energies of the possible transition states. nih.gov Such studies have revealed that the electronic nature of both the azide and the dipolarophile, as well as steric factors, play a crucial role in determining the reaction outcome. nih.gov For this compound, theoretical calculations could predict its reactivity in cycloaddition reactions and guide the choice of reaction partners to achieve a desired regioselectivity.
Computational studies have also been instrumental in understanding the mechanisms of cascade reactions involving aryl azides. For example, in the thermochemistry of 5-azidoallenes, DFT calculations have helped to characterize key diradical intermediates and explain the observed product distributions. nih.gov These studies can shed light on the competitive reaction pathways and provide a basis for designing substrates that favor the formation of a single product. nih.gov
In the context of the bromo group, theoretical investigations have been applied to understand the mechanisms of palladium-catalyzed cross-coupling reactions. These studies have provided detailed insights into the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For ortho-substituted aryl halides, computational models can help to predict the influence of the ortho-substituent on the reaction rate and selectivity. rsc.org
The following table summarizes the types of theoretical insights that could be applied to understand the reactivity of this compound.
| Reaction Type | Theoretical Method | Insights Gained |
| Azide-Alkyne Cycloaddition | DFT | Reaction mechanism (concerted vs. stepwise), transition state geometries, activation energies, regioselectivity. nih.gov |
| Cascade Reactions | DFT | Characterization of intermediates (e.g., diradicals), elucidation of reaction pathways, prediction of product ratios. nih.gov |
| Cross-Coupling Reactions | DFT | Elucidation of catalytic cycles, influence of ligands and substituents on reactivity, prediction of reaction outcomes. |
This table summarizes the potential application of theoretical methods to study the reactivity of the target compound, based on studies of analogous systems.
Applications of 2 Azido 4 Bromo 1 Methylbenzene in Advanced Organic Synthesis
As a Building Block for Complex Polyfunctionalized Molecules
2-Azido-4-bromo-1-methylbenzene serves as a key starting material for the construction of intricate, polyfunctionalized organic molecules. The presence of both an azide (B81097) and a bromo group on the aromatic ring allows for sequential and selective chemical transformations. The azide group can participate in various reactions, most notably [3+2] cycloadditions, while the bromo group is amenable to a wide array of cross-coupling reactions.
This dual reactivity enables the introduction of diverse functional groups and the formation of complex molecular architectures. For instance, the bromo substituent can be utilized in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Following these transformations, the azide can be reduced to an amine, which can then be further functionalized, or it can be used in "click chemistry" reactions to introduce other molecular fragments. This strategic, stepwise functionalization is crucial for the efficient synthesis of complex target molecules with precisely controlled structures.
Synthesis of Nitrogen-Containing Heterocycles Beyond Triazoles
While the azide group is commonly used to form triazoles via click chemistry, this compound is also a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.
Benzotriazines
The 1,2,3-benzotriazine (B1250035) scaffold is an important structural motif in medicinal chemistry. organic-chemistry.org A novel and efficient method for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] organic-chemistry.orgnih.govnih.govtriazines involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. organic-chemistry.org This reaction proceeds in good to excellent yields and offers a milder alternative to traditional synthetic methods that often require harsh acidic conditions or toxic reagents. organic-chemistry.org The versatility of this method allows for the incorporation of various alcohol and phenol (B47542) groups, leading to a diverse range of benzotriazine derivatives. organic-chemistry.org
| Starting Material | Reagents | Product | Yield |
| 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | Alcohol/Phenol, Base | 4-Alkoxy/Aryloxybenzo[d] organic-chemistry.orgnih.govnih.govtriazine | Good to Excellent |
Tetrazoles
Tetrazoles are another important class of nitrogen-containing heterocycles with applications in medicinal chemistry. nih.gov The synthesis of tetrazole derivatives can be achieved through various routes. One common method involves the reaction of substituted amines with reagents like triethyl orthoformate and sodium azide. nih.gov While direct synthesis from this compound is less common, its derivatives can be converted into tetrazoles. For example, the corresponding amine, obtained by reduction of the azide group, can be a precursor for tetrazole formation. nih.gov
Pyrroles and other Five-Membered Heterocycles
The azide functionality in this compound can be utilized in the synthesis of pyrroles and other five-membered heterocycles. For example, the reaction of azides with certain carbanions can lead to the formation of pyrrole (B145914) rings. rsc.org Additionally, the thermal or photochemical decomposition of aryl azides can generate highly reactive nitrenes, which can then undergo insertion or cycloaddition reactions to form a variety of nitrogen-containing heterocycles.
Preparation of Functionalized Polymers and Materials
The unique properties of this compound make it a valuable monomer or functionalizing agent in the preparation of advanced polymers and materials. The azide group provides a convenient handle for "click" chemistry reactions, a powerful tool for polymer modification and the creation of well-defined polymer architectures.
For example, azido-functionalized monomers can be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) to produce polymers with pendant azide groups. researchgate.net These azide-functionalized polymers can then be readily modified by reacting them with alkyne-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the introduction of a wide range of functionalities, such as bioactive molecules, fluorescent dyes, or other polymer chains, onto the polymer backbone. google.com This approach has been used to create a variety of functional materials, including block copolymers and polymer brushes. google.com
| Polymerization Technique | Monomer | Resulting Polymer | Post-Polymerization Modification |
| ATRP | Azidoethyl-2-bromo-2-methylpropanoate | Azido (B1232118) end-functional polystyrene | Click chemistry with alkynes |
| RAFT | 3-Azidopropyl methacrylate | Poly(3-azidopropyl methacrylate) | Click chemistry with propargyl alcohol |
Development of Chemical Probes and Tags
This compound and its derivatives are instrumental in the development of chemical probes and tags for studying biological systems. The azide group serves as a bioorthogonal handle, meaning it can react selectively with a partner functional group (typically an alkyne or a strained cyclooctyne) in a complex biological environment without interfering with native biochemical processes.
This bioorthogonal reactivity is the foundation of a powerful strategy for target identification of small molecules. A bioactive compound is modified to include an azide group and a photoreactive group. This chemical probe is then introduced into a biological system, where it binds to its protein target. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein. The azide group is then used to "click" on a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, allowing for the visualization and identification of the target protein. nih.gov This tandem photolabeling-bioorthogonal conjugation strategy has become a widespread and successful approach in chemical biology. nih.gov
Precursor to Biologically Relevant Scaffolds and Chemical Libraries
The unique combination of a reactive azide group and a versatile bromo substituent on a methylbenzene core theoretically positions this compound as a valuable building block for the construction of diverse molecular architectures relevant to medicinal chemistry and drug discovery. The azide moiety serves as a linchpin for introducing nitrogen-containing heterocycles, while the bromo group is a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions.
The primary application of aryl azides in the synthesis of biologically active molecules is their participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are renowned for their high efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules and the rapid assembly of chemical libraries. In this context, this compound could be employed to generate a wide array of 1,2,3-triazole-containing compounds. The resulting triazole ring is a common isostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often leading to enhanced biological activity and improved pharmacokinetic properties.
Furthermore, the bromine atom on the aromatic ring opens up a plethora of synthetic possibilities through various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be utilized to introduce a wide range of substituents at the 4-position of the benzene (B151609) ring. This dual functionality allows for a divergent synthetic strategy, where the azide is first converted to a triazole, followed by diversification via cross-coupling at the bromo position, or vice versa. This approach would enable the generation of large and diverse chemical libraries from a single, versatile starting material.
While direct research on this compound is limited, the synthesis of various bioactive compounds from its isomer, 1-azido-4-bromobenzene (B1265736), has been reported, showcasing the potential of this class of compounds. For example, derivatives of 1-azido-4-bromobenzene have been used to synthesize compounds with antimicrobial and other biological activities. These studies underscore the synthetic potential that this compound holds as a precursor for novel therapeutic agents.
The table below illustrates the potential types of biologically relevant scaffolds that could be synthesized from this compound based on the known reactivity of its functional groups.
| Precursor Compound | Potential Reaction Type | Resulting Scaffold | Potential Biological Relevance |
| This compound | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | Enzyme inhibitors, Anticancer agents, Antimicrobials |
| This compound | Suzuki Coupling | Biaryls | Various, including cardiovascular and anti-inflammatory agents |
| This compound | Buchwald-Hartwig Amination | N-Aryl Amines/Anilines | Kinase inhibitors, GPCR modulators |
| This compound | Sonogashira Coupling | Aryl Alkynes | Antiviral agents, Imaging probes |
| This compound | Intramolecular Cyclization (e.g., nitrene insertion) | Fused Heterocycles (e.g., Benzimidazoles, Indazoles) | Diverse therapeutic targets |
It is important to reiterate that the applications outlined above are based on established chemical principles and the documented utility of analogous compounds. Dedicated research is required to explore and validate the specific role of this compound as a precursor to novel biologically active scaffolds and for the development of diverse chemical libraries.
Spectroscopic and Computational Characterization Methodologies in Research on 2 Azido 4 Bromo 1 Methylbenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "2-azido-4-bromo-1-methylbenzene". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.2 - 7.4 | Doublet | ~2 Hz |
| H-5 | 7.1 - 7.3 | Doublet of doublets | ~8 Hz, ~2 Hz |
| H-6 | 6.9 - 7.1 | Doublet | ~8 Hz |
| CH₃ | 2.2 - 2.4 | Singlet | N/A |
Note: The predicted values are based on the analysis of similar substituted bromobenzenes and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are particularly informative, indicating the positions of the substituents. For instance, the carbon atom attached to the bromine (C-4) would be expected in the range of 115-125 ppm, while the carbon attached to the azido (B1232118) group (C-2) would likely appear between 135-145 ppm. The methyl carbon would have a characteristic signal at a much lower chemical shift, typically around 20 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 130 - 140 |
| C-2 | 135 - 145 |
| C-3 | 125 - 135 |
| C-4 | 115 - 125 |
| C-5 | 130 - 140 |
| C-6 | 120 - 130 |
| CH₃ | 18 - 25 |
Note: The predicted values are based on the analysis of substituted bromobenzenes and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of substituted aromatic compounds like "this compound". youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.eduyoutube.com In "this compound", COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. For example, a cross-peak between the signals for H-5 and H-6 would establish their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is invaluable for assigning the protonated carbons in the molecule. For instance, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal in the ¹³C spectrum. youtube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. youtube.com
The most prominent and diagnostic feature in the IR spectrum of "this compound" is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (-N₃) group. This band typically appears in the region of 2100-2160 cm⁻¹. The presence of this intense peak is a clear indicator of the azide functionality within the molecule.
The IR and Raman spectra also provide information about the aromatic ring and the carbon-bromine bond.
Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.
Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.
The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. uwosh.edu
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Aromatic C-H stretch | > 3000 | Medium to Weak |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For aryl azides like this compound, electron ionization mass spectrometry (EI-MS) provides valuable structural information.
The mass spectrum of an aryl azide is typically characterized by a molecular ion peak (M+), which confirms the molecular weight of the compound. A prominent feature in the mass spectra of aryl azides is the loss of a molecule of nitrogen (N₂) from the molecular ion, resulting in a significant fragment ion at M-28. This fragmentation is a hallmark of the azide functional group.
In the case of this compound, the presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, M+ and (M+2)+, of roughly equal intensity, separated by two mass units. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.
The fragmentation pattern of this compound can be inferred from the analysis of related compounds. For instance, the mass spectrum of 1-azido-4-bromobenzene (B1265736) shows a molecular ion and the characteristic loss of N₂. Similarly, the spectrum of p-bromotoluene provides insights into the fragmentation of the brominated toluene (B28343) framework. The fragmentation of this compound would likely involve the initial loss of N₂ to form a nitrene intermediate, which can then undergo further rearrangements and fragmentation.
Table 1: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₇H₆BrN₃]⁺ | 211 | 213 | Molecular Ion (M⁺) |
| [C₇H₆Br]⁺ | 183 | 185 | Loss of N₂ |
| [C₆H₄Br]⁺ | 155 | 157 | Loss of N₂ and CH₂ |
| [C₇H₆]⁺ | 90 | 90 | Loss of Br and N₂ |
| [C₆H₄]⁺ | 76 | 76 | Loss of Br, N₂, and CH₂ |
This table is predictive and based on common fragmentation patterns of related compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of molecules in the solid state.
A crystallographic study of this compound would reveal the planarity of the benzene ring and the geometry of the azide and methyl substituents. The C-Br bond length is expected to be in the typical range for aryl bromides. The conformation of the azide group relative to the benzene ring would also be determined.
Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions in the solid state. For a molecule like this compound, these could include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions such as C-H···N and C-H···Br hydrogen bonds. These interactions govern the packing of the molecules in the crystal lattice and can influence the physical properties of the solid.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become powerful partners to experimental techniques in the study of molecular structure and reactivity. These methods allow for the in-silico investigation of molecules, providing insights that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.
DFT calculations can be used to predict a wide range of properties, including:
Optimized molecular geometry: DFT can determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data.
Vibrational frequencies: Calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Electronic properties: DFT provides information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity.
Reactivity descriptors: DFT can be used to calculate various reactivity indices, such as electrophilicity and nucleophilicity, which help in predicting how the molecule will behave in chemical reactions.
For halogenated phenyl azides, DFT studies often employ hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-31G(d) or larger, to accurately describe the electronic effects of the substituents uni-muenchen.de. Such calculations can reveal the influence of the bromo and methyl groups on the electronic properties and reactivity of the azido-substituted benzene ring.
Table 2: Typical Parameters for DFT Calculations on Aryl Azides
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-31G(d) or 6-311+G(d,p) | To describe the atomic orbitals. |
| Solvent Model | PCM or SMD | To simulate the effect of a solvent on the molecule's properties. |
| Calculation Type | Geometry Optimization, Frequency Analysis | To find the stable structure and characterize it as a minimum on the potential energy surface. |
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of how a molecule moves and changes its conformation over time.
For a molecule with rotatable bonds, such as the C-N bond of the azide group and the C-C bond of the methyl group in this compound, MD simulations can be used to explore the conformational landscape. This involves identifying the different stable conformations (conformers) of the molecule and the energy barriers between them.
MD simulations can provide insights into:
Conformational preferences: The simulation can reveal which conformations are most populated at a given temperature.
Flexibility and dynamics: MD shows how the molecule bends, stretches, and twists over time, providing a measure of its flexibility.
Solvent effects: By including solvent molecules in the simulation box, MD can model how the solvent influences the conformation and dynamics of the solute molecule.
While specific MD simulations for this compound are not reported, studies on the conformational analysis of other disubstituted benzene derivatives provide a framework for how such simulations would be conducted and interpreted rsc.org. The results of MD simulations can be used to understand how the molecule's shape and flexibility might affect its interactions with other molecules or its reactivity.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Transformations of 2-Azido-4-bromo-1-methylbenzene
The dual functionality of this compound invites the development of novel catalytic systems that can chemoselectively target either the azide (B81097) or the bromo group.
Targeting the Bromo Group: The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future research will likely focus on developing catalysts that can perform these couplings while leaving the azide group intact. Ruthenium-based catalysts, for example, have shown promise in the ortho-C−H arylation of aromatic acids with sterically hindered aryl halides, a strategy that could be adapted for this compound. dicp.ac.cn
Activating the Azide Group: The azide moiety is a precursor to highly reactive nitrenes, which can undergo a variety of transformations, including C-H amination, aziridination, and cyclization reactions. Boron trichloride (B1173362) or trifluoride can react with ortho-substituted aromatic azides to form fused azoles. rsc.org Another avenue involves the conversion of aryl azides into aminopyridines using blue light and oxygen, a process that proceeds through nitrogen insertion into the benzene (B151609) ring. acs.org
Heterogeneous Catalysis: To enhance reusability and simplify product purification, research into heterogeneous catalysts is crucial. For instance, polymer-supported copper catalysts have been effective in synthesizing aryl azides from aryl halides and could be adapted for subsequent reactions of the azide. researchgate.net Similarly, copper(II)-immobilized cross-linked chitosan (B1678972) biocomposites have been used for A3-coupling reactions to produce N-aryl propargylamines. rsc.org
| Catalytic System | Target Functional Group | Potential Transformation |
| Ruthenium-phenanthroline complexes | Bromo | Sterically hindered cross-coupling reactions |
| Boron trihalides | Azide | Formation of fused heterocyclic systems |
| Photoredox Catalysis (Blue Light) | Azide/Arene Ring | Conversion to aminopyridines |
| Polymer-supported Copper | Bromo or Azide | Cross-coupling or click chemistry |
| Chitosan-supported Copper(II) | Bromo and Azide | Multi-component coupling reactions |
Integration into Flow Chemistry and Automation for Scalable Synthesis
Organic azides are known for their potential instability, which can make large-scale batch synthesis hazardous. rsc.orgcam.ac.uk Flow chemistry offers a safer and more efficient alternative by using small reactor volumes and enabling precise control over reaction conditions.
Future work will likely involve developing automated, multi-step flow synthesis platforms incorporating this compound. nih.gov Such systems could, for example, first perform a cross-coupling reaction at the bromine site, followed by an in-line transformation of the azide group, such as a Staudinger reaction or a click reaction, without isolating the potentially hazardous intermediates. durham.ac.ukrsc.org The use of monolithic azide-generating reactors or triphenylphosphine (B44618) monoliths for in-flow Staudinger reactions are examples of technologies that could be integrated. cam.ac.ukdurham.ac.uk This approach not only enhances safety but also allows for rapid library synthesis and scalable production. nih.gov
Development of Asymmetric Transformations Utilizing the Compound
The development of asymmetric reactions is a cornerstone of modern organic synthesis, particularly for the production of chiral molecules for the pharmaceutical industry. The structure of this compound offers several handles for asymmetric catalysis.
Atroposelective Synthesis: The steric hindrance provided by the ortho-azide and methyl groups could be exploited in atroposelective cross-coupling reactions at the bromine position to create axially chiral biaryl compounds. Chiral phosphoric acid catalysts have been successfully used to synthesize atropisomeric N-aryl 1,2,4-triazoles. nih.gov
Asymmetric C-H Functionalization: Directing groups can be temporarily installed on the molecule to facilitate enantioselective C-H activation at the C6 position, leading to chiral, poly-substituted benzene derivatives.
Reactions of the Azide: The azide itself can participate in asymmetric catalysis. For example, iridium-catalyzed enantioselective allenylic cyanomethylation has been achieved using a 2-azido allylic alcohol as an acetonitrile (B52724) enolate surrogate. acs.org Similar strategies could be envisioned where the azide group of this compound is transformed into a chiral nitrogen-containing functional group.
Application in Interdisciplinary Research Fields (e.g., Supramolecular Chemistry, Bioimaging Probe Development)
The unique electronic and reactive properties of this compound make it a candidate for applications that bridge organic chemistry with biology and materials science.
Bioimaging and Bioconjugation: Aryl azides are valuable in chemical biology. rsc.org They can function as photoaffinity labels to study protein-protein interactions or be incorporated into fluorogenic probes. researchgate.netacs.org The azide group allows for "click" chemistry, a highly efficient and bioorthogonal reaction, to attach the molecule to biomolecules functionalized with alkyne groups. ontosight.ai The bromo-substituent could be used to tune the electronic properties of a probe or as a secondary handle for attachment. Recent studies have shown that photolysis of aryl azides within a supramolecular host like cucurbit researchgate.neturil can lead to a controlled reaction pathway, generating fluorescent products for bioimaging applications. rsc.orgrsc.org
Supramolecular Chemistry: The compound's rigid structure and potential for derivatization make it an interesting building block for creating larger, self-assembling systems. For instance, pillar cam.ac.ukarenes, a class of macrocyclic host molecules, can be functionalized and used as building blocks for covalent self-assembly. rsc.org The bromo- and azido- groups of this compound could be used as reactive sites to link molecules into complex supramolecular architectures.
Design of Next-Generation Polyfunctionalized Building Blocks Based on this compound Architecture
Perhaps the most significant future application of this compound is as a versatile starting material for the synthesis of more complex, polyfunctionalized building blocks. The ability to selectively react the bromo and azido (B1232118) groups is key.
A hypothetical synthetic pathway could involve:
A Suzuki coupling at the bromine position to introduce a new aryl group.
A subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring.
Further functionalization of the newly introduced aryl group or the triazole ring.
This sequential functionalization allows for the controlled construction of molecules with precisely defined three-dimensional structures. Such building blocks are highly valuable in medicinal chemistry for drug discovery and in materials science for the creation of novel polymers and functional materials. smolecule.comresearchgate.net The development of methods for the functionalization of aryl azides through the generation of organolithium species in flow microreactors further expands the possibilities for creating polyfunctional molecules. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-azido-4-bromo-1-methylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of toluene derivatives. For example:
- Bromination : Use FeBr₃ as a catalyst in bromine (Br₂) to introduce bromine at the para position relative to the methyl group .
- Azide Introduction : Replace a leaving group (e.g., nitro) with sodium azide (NaN₃) via nucleophilic substitution. Solvent polarity and temperature (40–60°C) are critical for regioselectivity and avoiding side reactions like dimerization .
- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Typical yields range from 60–75%, with impurities such as unreacted bromide or azide byproducts requiring column chromatography .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to detect exothermic decomposition above 80°C, common for azides .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar). UV-Vis spectroscopy can track azide decomposition via absorbance shifts at 270–300 nm .
- Moisture Sensitivity : Karl Fischer titration confirms water content; anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the azide group .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR spectroscopy to track alkyne consumption and triazole formation. Competing pathways (e.g., Glaser coupling) are suppressed with Cu(I) catalysts (e.g., TBTA ligands) .
- Steric Effects : The methyl group at position 1 hinders regioselectivity; DFT calculations (e.g., Gaussian) predict transition-state geometries favoring 1,4-triazole products .
- Contradiction Resolution : If unexpected products arise (e.g., bromine displacement), analyze via X-ray crystallography or 2D NMR (COSY, HSQC) to confirm structures .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- NMR Ambiguities : Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved via deuterated solvents (e.g., DMSO-d₆) or variable-temperature NMR .
- Mass Spec Fragmentation : High-resolution MS (HRMS) distinguishes between [M+Na]⁺ and isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br). Contradictions in molecular ion peaks may indicate impurities or in-source decay .
- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Q. What strategies enhance the utility of this compound in drug discovery?
- Methodological Answer :
- Click Chemistry : Use CuAAC to append pharmacophores (e.g., fluorophores, targeting ligands) for structure-activity relationship (SAR) studies .
- Enzyme Inhibition : Screen azide derivatives against kinase libraries (e.g., EGFR or BRAF) via fluorescence polarization assays. The bromine atom allows further functionalization (e.g., Suzuki coupling) to optimize binding .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess azide group stability. LC-MS quantifies metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
